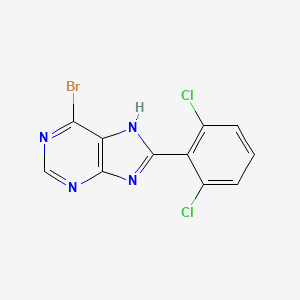

![molecular formula C6H3BrClN3 B580892 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine CAS No. 1260669-88-2](/img/structure/B580892.png)

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions .

Synthesis Analysis

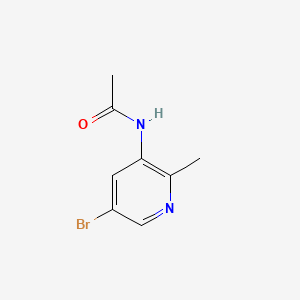

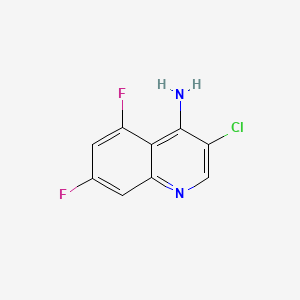

The synthesis of this compound involves alkylation reactions under phase transfer catalysis conditions . The systematic optimization of the molecules has resulted in the identification of compounds with nanomolar inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound has been elucidated on the basis of different spectral data, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involving this compound include the reaction with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) which allows the isolation of the expected regioisomers compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been refined by the incorporation of solubilizing groups .Aplicaciones Científicas De Investigación

Pharmacological Applications

Compounds with a tri- and tetra-substituted imidazole scaffold, related to "5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine", are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for the release of proinflammatory cytokines. Selective inhibitors are sought for their potential therapeutic applications in reducing inflammation. The design, synthesis, and activity studies of these compounds have been extensively reviewed, with a focus on crystal structures of p38 in complex with small organic ligands, demonstrating the importance of the imidazole scaffold in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Applications in Organic Synthesis and Catalysis

The versatility of heterocyclic N-oxide derivatives, including those synthesized from imidazole, highlights their significance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts for asymmetric synthesis, and offering medicinal benefits such as anticancer and anti-inflammatory activities. The significance of heterocyclic N-oxide motifs in drug development underscores the broad utility of imidazole derivatives in advanced chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Contributions to Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to "this compound", serves as a crucial heterocyclic nucleus in medicinal chemistry. This framework has yielded a variety of bioactive molecules, such as the successful kinase inhibitor ponatinib. The review of structure-activity relationships (SAR) related to this scaffold offers insights into developing novel compounds with enhanced pharmacokinetics profiles and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine are various biological receptors, including angiotensin II and thromboxane A2 . These receptors play a crucial role in regulating blood pressure and platelet aggregation, respectively .

Mode of Action

This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, leading to changes in the physiological processes they control .

Biochemical Pathways

The antagonistic action of this compound on angiotensin II and thromboxane A2 receptors affects the renin-angiotensin system and the arachidonic acid pathway . This can lead to downstream effects such as lowered blood pressure and reduced platelet aggregation .

Result of Action

The molecular and cellular effects of this compound’s action include reduced activity of angiotensin II and thromboxane A2 receptors . This can lead to physiological changes such as lowered blood pressure and reduced platelet aggregation .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIZMXNWASRUGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)